(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane

Catalog No.
S752141
CAS No.
32305-98-9
M.F
C31H32O2P2
M. Wt
498.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-d...

CAS Number

32305-98-9

Product Name

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane

IUPAC Name

[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane

Molecular Formula

C31H32O2P2

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1

InChI Key

VCHDBLPQYJAQSQ-KYJUHHDHSA-N

SMILES

CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, also known as (-)-Diop, is a chiral ligand characterized by its unique structure which includes two diphenylphosphinomethyl groups attached to a dioxolane ring. Its molecular formula is C31H32O2P2, with a molecular weight of approximately 498.53 g/mol . The compound exhibits optical activity due to its stereocenters, making it significant in asymmetric synthesis applications.

(-)-DIOP acts as a chiral ligand in asymmetric catalysis. Upon coordination with a metal center, the rigid structure and close proximity of the phosphine groups create a chiral environment around the metal. This environment selectively binds one enantiomer of the substrate molecule over the other, leading to the formation of a specific enantiomer of the product [].

  • Toxicity: No data available on specific toxicity, but it is advisable to avoid inhalation and ingestion.
  • Flammability: Not readily flammable but may burn if exposed to high temperatures.
  • Reactivity: May react with strong oxidizing agents.

Applications of DIOP in Asymmetric Catalysis

  • Hydrogenation: DIOP is a versatile ligand for the asymmetric hydrogenation of various unsaturated substrates, including alkenes, imines, and enamides. It has been successfully employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
  • Hydroformylation: DIOP can be used as a ligand for the rhodium-catalyzed hydroformylation of alkenes, leading to the formation of chiral aldehydes with high enantioselectivity. This reaction is crucial for the production of various building blocks used in the synthesis of pharmaceuticals and other complex molecules.
  • Cyclization reactions: DIOP finds application in various cyclization reactions, such as aldol reactions and Diels-Alder reactions. These reactions allow for the construction of complex molecules with defined stereochemistry, which is essential for the development of new drugs and functional materials.

Advantages of DIOP

  • High enantioselectivity: DIOP is known for its ability to achieve high enantioselectivities in various catalytic reactions, making it a valuable tool for the synthesis of chiral compounds.
  • Broad substrate scope: DIOP can be employed in a wide range of asymmetric reactions due to its flexible nature and ability to accommodate various substrates.
  • Air and moisture stability: DIOP exhibits good stability towards air and moisture, making it easier to handle and store compared to some other chiral ligands.

This compound is primarily used as a ligand in coordination chemistry. It can form stable complexes with transition metals, enhancing their catalytic properties in various reactions. For instance, it has been employed in catalytic hydrogenation and asymmetric synthesis reactions, where it facilitates the formation of enantiomerically enriched products .

Several methods have been developed for synthesizing (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane:

  • Phosphine Coupling: This method involves the reaction of diphenylphosphine with appropriate precursors to form the bisphosphine ligand.
  • Chiral Resolution: Utilizing chiral starting materials or resolving racemic mixtures can yield the desired enantiomeric form.
  • Dioxolane Formation: The dioxolane ring can be synthesized through cyclization reactions involving suitable aldehydes and alcohols .

The primary applications of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane include:

  • Catalysis: It serves as a ligand in various catalytic processes including hydrogenation and cross-coupling reactions.
  • Asymmetric Synthesis: Utilized for producing chiral molecules with high enantioselectivity.
  • Material Science: Potential applications in developing new materials through metal-ligand interactions .

Interaction studies have focused on the coordination behavior of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane with various transition metals such as ruthenium and palladium. These studies reveal that the ligand enhances the reactivity and selectivity of metal complexes in catalyzed reactions. The nature of these interactions often depends on the sterics and electronics imparted by the phosphine groups .

Several compounds share structural similarities with (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
(S,S)-(+)-DiopC31H32O2P2Enantiomeric counterpart with different stereochemistry
1,3-Diphenyl-1H-pyrazoleC12H10N2Lacks dioxolane structure but used in similar catalytic applications
Bis(diphenylphosphino)ethaneC26H26P2A simpler bisphosphine ligand without dioxolane functionality

The uniqueness of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane lies in its specific stereochemistry and dual phosphine functionality that enhance its effectiveness as a chiral ligand in asymmetric catalysis compared to simpler ligands or its enantiomer .

XLogP3

6.2

UNII

ESK57W53CI

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

32305-98-9

Wikipedia

(-)-DIOP

Dates

Modify: 2023-08-15

Explore Compound Types